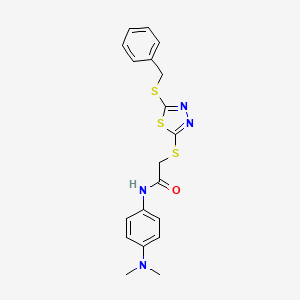
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que presenta una estructura central de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de una reacción de Povarov, que involucra la cicloadición de un derivado de anilina con un aldehído y un alqueno.
Introducción de grupos funcionales: Los pasos subsiguientes implican la introducción de los grupos cloro, trifluorometil, nitro y ciano a través de diversas reacciones de sustitución. Estas reacciones a menudo requieren reactivos y catalizadores específicos para lograr la funcionalización deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Esto puede incluir el uso de reactores de flujo continuo y principios de química verde para minimizar los residuos y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en grupos amino o reducir otros grupos funcionales.
Sustitución: Los grupos cloro y nitro se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como el metóxido de sodio (NaOCH3) y el terc-butóxido de potasio (KOtBu) para sustituciones nucleofílicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con dianas moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores y otras biomoléculas, modulando su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-hidroxifenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Singularidad
La presencia del grupo nitro en 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo lo distingue de compuestos similares. Este grupo funcional puede influir significativamente en la reactividad y la actividad biológica del compuesto, convirtiéndolo en una molécula única y valiosa para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
421584-63-6 |
|---|---|
Fórmula molecular |
C23H16ClF3N4O3 |
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16ClF3N4O3/c24-16-9-6-13(23(25,26)27)10-18(16)30-17-2-1-3-19(32)21(17)20(15(11-28)22(30)29)12-4-7-14(8-5-12)31(33)34/h4-10,20H,1-3,29H2 |
Clave InChI |
YXKMGNFWAVDJNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



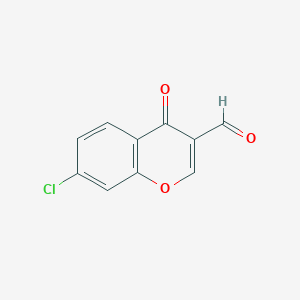
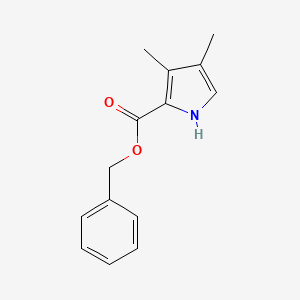
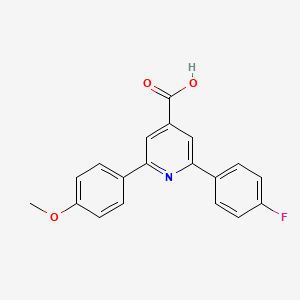


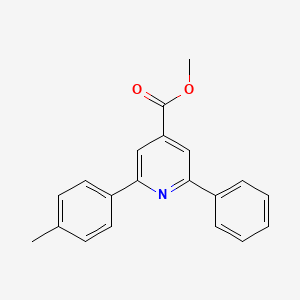
![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)



![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

